molecular formula C16H15ClN6O3 B10889441 N-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-4-yl}-3-nitrobenzamide

N-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-4-yl}-3-nitrobenzamide

Cat. No.: B10889441
M. Wt: 374.78 g/mol
InChI Key: HZFCQGCJZJIAIL-UHFFFAOYSA-N
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Description

N-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-4-yl}-3-nitrobenzamide is a complex organic compound that features a pyrazole ring system. Pyrazole derivatives are known for their diverse pharmacological properties, making them valuable in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-4-yl}-3-nitrobenzamide typically involves the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with a suitable benzamide derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would include rigorous quality control measures to monitor reaction parameters and product quality .

Chemical Reactions Analysis

Types of Reactions

N-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-4-yl}-3-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-4-yl}-3-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The nitrobenzamide moiety is known to inhibit certain enzymes, while the pyrazole ring can interact with various biological pathways. The exact mechanism may involve binding to the active site of the target enzyme, leading to inhibition of its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-4-yl}-3-nitrobenzamide stands out due to its unique combination of a nitrobenzamide moiety and a pyrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C16H15ClN6O3

Molecular Weight

374.78 g/mol

IUPAC Name

N-[1-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]pyrazol-4-yl]-3-nitrobenzamide

InChI

InChI=1S/C16H15ClN6O3/c1-10-15(17)11(2)22(20-10)9-21-8-13(7-18-21)19-16(24)12-4-3-5-14(6-12)23(25)26/h3-8H,9H2,1-2H3,(H,19,24)

InChI Key

HZFCQGCJZJIAIL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CN2C=C(C=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C)Cl

Origin of Product

United States

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